molecular formula C12H20NO+ B1620770 2-(4-Tert-butylphenoxy)ethanamine CAS No. 50634-73-6

2-(4-Tert-butylphenoxy)ethanamine

Cat. No. B1620770
CAS RN: 50634-73-6
M. Wt: 194.29 g/mol
InChI Key: PMADTOCMHRNTRG-UHFFFAOYSA-O
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Description

“2-(4-Tert-butylphenoxy)ethanamine” is a chemical compound with the empirical formula C12H19NO . It has a molecular weight of 193.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for “2-(4-Tert-butylphenoxy)ethanamine” is CC(C)(C)c1ccc(OCCN)cc1 . The InChI is 1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3 .


Physical And Chemical Properties Analysis

“2-(4-Tert-butylphenoxy)ethanamine” is a solid . The molecular formula is C12H19NO, and the molecular weight is 193.29 .

Scientific Research Applications

Antioxidant Properties

2-(4-Tert-butylphenoxy)ethanamine and its derivatives demonstrate significant antioxidant properties. Studies have shown that these compounds, including butylatedhydroxytoluene (BHT) and its derivatives, exhibit strong antioxidant effects, surpassing even some established antioxidants in effectiveness (Duan et al., 1998).

Green Synthesis and Antimicrobial Activities

Research involving Schiff bases synthesized from 2-(4-Tert-butylphenoxy)ethanamine revealed their potential as antimicrobial agents. These compounds, prepared via environmentally friendly methods, have shown inhibitory activities against bacterial growth, suggesting their applicability in combating infections and possibly as COVID-19 inhibitors (S. G et al., 2023).

Catalytic Activity in Alcohol Oxidation

Copper(II) complexes involving Schiff-base ligands of 2-(4-Tert-butylphenoxy)ethanamine have been synthesized and characterized for their catalytic activity. These complexes demonstrate significant effectiveness in catalyzing alcohol oxidation reactions, indicating their potential in various industrial processes (Bhattacharjee et al., 2017).

Intermediate in Pharmaceutical Synthesis

This compound acts as a key intermediate in the synthesis of pharmaceuticals, such as Silodosin, which is used in the treatment of benign prostatic hyperplasia. Innovative synthetic routes have been developed to produce this intermediate more efficiently (Luo et al., 2008).

Studies on Radical Dimerization and Degradation

Research on the oxidation and dimerization of compounds related to 2-(4-Tert-butylphenoxy)ethanamine has provided insights into their chemical behavior. These studies are crucial in understanding the stability and reactivity of such compounds in various environments (Abakumov et al., 2005).

Safety And Hazards

The safety information for “2-(4-Tert-butylphenoxy)ethanamine” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 .

properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMADTOCMHRNTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butyl)phenoxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Durmaz, A Sirit - Supramolecular Chemistry, 2013 - Taylor & Francis
The synthesis of calix[4]arene-based chiral bifunctional primary amine–thiourea catalysts has been described from p-tert-butylcalix[4]arene for the first time. The calix[4]arene-based …
Number of citations: 39 www.tandfonline.com

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